molecular formula C14H18N2O2S B2969402 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea CAS No. 2097859-29-3

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea

Cat. No.: B2969402
CAS No.: 2097859-29-3
M. Wt: 278.37
InChI Key: VEYCAVPHKHBFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and furan are both five-membered heterocyclic compounds, with thiophene containing a sulfur atom and furan containing an oxygen atom. They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for example, have been used in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including condensation reactions . The specific reactions would depend on the substituents present in the compound.


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis of Novel Derivatives

Research on the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene as core components illustrates the compound's versatility in creating complex chemical structures. For instance, the condensation reactions involving derivatives of furan and thiophene with nitro-substituted CH acids lead to the formation of geminally activated nitro dienes, showcasing the compound's utility in synthetic organic chemistry (Baichurin et al., 2019).

Photoinduced Oxidative Annulation

A study demonstrates the use of furan and thiophene derivatives in photoinduced oxidative annulation, leading to the creation of highly functionalized polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants (Zhang et al., 2017).

Applications in Dye-Sensitized Solar Cells

The impact of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells is significant. Derivatives with furan as a conjugated linker showed enhanced solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).

Chemical Reactivity Studies

Research on the ethynylation of pyrroles with furan and thiophene derivatives in an Al2O3 medium reveals insights into the relative reactivity of these heterocycles. This study contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes (Sobenina et al., 2014).

Computational and Antibacterial Studies

Computational and experimental studies on urea and thiourea derivatives related to the compound have shown potential antibacterial and antifungal activities. These studies not only provide insights into the compound's biological applications but also emphasize the importance of computational chemistry in predicting chemical properties and biological activities (Alabi et al., 2020).

Mechanism of Action

Future Directions

Thiophene and furan derivatives continue to attract interest due to their wide range of applications, particularly in medicinal chemistry . Future research will likely continue to explore their synthesis, properties, and potential applications.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10(2)16-14(17)15-8-12(11-5-7-19-9-11)13-4-3-6-18-13/h3-7,9-10,12H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYCAVPHKHBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.